2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the ortho position (2-bromo) and a triazole ring linked to a pyridin-3-yl group via a methylene bridge. The synthesis likely involves:
- Amide bond formation between 2-bromobenzoic acid derivatives and an amine-containing intermediate.
- Triazole ring construction via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to connect the pyridin-3-yl moiety .
- Characterization via spectroscopic methods (1H/13C NMR, IR, GC-MS) and X-ray crystallography using programs like SHELXL for structural validation .
Properties
IUPAC Name |
2-bromo-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-14-6-2-1-5-13(14)15(22)18-8-11-10-21(20-19-11)12-4-3-7-17-9-12/h1-7,9-10H,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWLZNLIEOXKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The final step involves coupling the triazole-pyridine moiety with the brominated benzamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the benzamide’s ortho position is highly reactive in nucleophilic substitution reactions.
Key Reactions:
-
Amine substitution : Reacts with primary/secondary amines (e.g., methylamine, piperidine) under basic conditions (K₂CO₃, DMF, 80°C) to yield N-arylbenzamide derivatives .
-
Thiol substitution : Forms thioether bonds with thiols (e.g., benzyl mercaptan) using Cs₂CO₃ as a base in DMSO at 60°C .
-
Alkoxy substitution : Reacts with alcohols (e.g., methanol, ethanol) in the presence of NaH to produce ether-linked analogs.
Example:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 12h | N-(piperidinyl)benzamide derivative | 78 |
| Benzyl mercaptan | Cs₂CO₃, DMSO, 60°C, 6h | Thioether analog | 85 |
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in cycloaddition and coordination reactions due to its electron-rich nature.
Click Chemistry (CuAAC):
The triazole moiety can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. For instance, reaction with propargyl alcohol in the presence of CuSO₄·5H₂O and sodium ascorbate yields bis-triazole derivatives .
Metal Coordination:
The pyridine and triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Ru). Coordination with Cu(I) enhances catalytic activity in cross-coupling reactions .
Pyridine Ring Modifications
The pyridine group undergoes electrophilic substitution and oxidation:
Nitration:
Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the para position of pyridine, forming nitro-pyridine analogs.
Oxidation:
Treatment with H₂O₂/CH₃COOH oxidizes the pyridine ring to N-oxide derivatives, altering electronic properties for enhanced biological targeting.
Coupling Reactions Involving the Benzamide Core
The benzamide’s carbonyl group participates in coupling reactions:
Suzuki-Miyaura Coupling:
The bromine atom enables palladium-catalyzed cross-coupling with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C .
Buchwald-Hartwig Amination:
Couples with aryl amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos to install aryl amino groups .
Reductive Transformations
The ketone group (if present in intermediates) undergoes reduction:
NaBH₄ Reduction:
Reduces ketones to secondary alcohols. For example, 2-bromoacetophenone intermediates are converted to 2-bromo-1-phenylethanol derivatives .
Comparative Reactivity Analysis
| Reaction Type | Reagents/Conditions | Key Products | Application Scope |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | Drug analogs, polymer precursors | Medicinal chemistry |
| Click Chemistry | CuSO₄, sodium ascorbate, alkynes | Bis-triazole conjugates | Bioconjugation, materials |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl derivatives | Catalysis, optoelectronics |
Mechanistic Insights
-
Nucleophilic substitution : Follows an SNAr mechanism due to electron-withdrawing effects of the benzamide and triazole groups .
-
CuAAC : Proceeds via a copper(I)-acetylide intermediate, with regioselectivity controlled by the catalyst .
This compound’s multifunctional reactivity positions it as a versatile scaffold in synthetic chemistry. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications and exploring novel derivatives for targeted drug delivery .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves several key steps:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Attachment of the Pyridine Moiety : Introduced via nucleophilic substitution.
- Bromination : The benzamide core is brominated using bromine or N-bromosuccinimide under controlled conditions.
- Coupling Reaction : The final step involves coupling the triazole-pyridine moiety with the brominated benzamide using a coupling agent like EDCI in the presence of a base.
These synthetic routes allow for the creation of a compound that exhibits unique properties due to the combination of triazole and pyridine rings along with the bromine substituent, which can enhance biological activity and binding affinity to molecular targets.
Medicinal Chemistry Applications
The compound serves as a scaffold for drug development aimed at specific enzymes or receptors. Its structural components can interact with various biological targets, making it a candidate for:
- Antimicrobial Agents : Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on quinazolinone derivatives have shown promising results against bacterial strains .
| Compound | Activity | Target |
|---|---|---|
| This compound | Potential Antimicrobial | Bacterial Enzymes |
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Antimicrobial | Various Bacteria |
Material Science Applications
In material science, the unique structure of this compound makes it suitable for developing new materials with specific electronic or optical properties. The triazole and pyridine components can be functionalized to create materials with tailored properties for applications in electronics and photonics.
Biological Studies
The compound can also function as a probe in biological studies. Its ability to bind to specific enzymes or receptors allows researchers to investigate biological processes involving triazole and pyridine moieties. For example, compounds with similar structures have been utilized to study enzyme inhibition mechanisms and cellular signaling pathways.
Case Studies
Several studies have documented the effectiveness of compounds similar to this compound in various applications:
- Antimicrobial Activity : A study evaluated a series of triazole derivatives for their antimicrobial properties against different bacterial strains. The results indicated that introducing specific functional groups enhanced activity significantly .
- Anticancer Evaluation : Research on related compounds has demonstrated their potential as anticancer agents by targeting specific pathways involved in tumor growth and metastasis .
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole and pyridine rings can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
Table 1: Substituent Comparisons
- Electronic Effects : Bromine at the ortho position (target compound) induces stronger electron-withdrawing effects compared to para-substituted analogs (e.g., 8h), altering reactivity in cross-coupling reactions.
Triazole and Pyridine Moieties
Table 2: Triazole-Linked Functional Groups
- Pyridine vs. Pyran/Pyrimidine: The pyridin-3-yl group in the target compound offers a planar aromatic system for π-π interactions, contrasting with the non-aromatic pyran in 9b or the heterocyclic pyrimidine in 9a. This difference could influence binding affinity in protein targets or catalytic processes.
Table 3: Physical and Spectroscopic Data
- Melting Points : Fluorinated analogs (e.g., Example 53) exhibit higher melting points (175–178°C) due to strong intermolecular interactions, whereas brominated compounds (e.g., 8h) show moderate thermal stability (99–102°C) .
- NMR Trends: Bromine’s deshielding effect in the target compound would shift adjacent protons downfield compared to chlorine or amino substituents in analogs like 7d or 7e .
Biological Activity
2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound incorporates a triazole moiety, known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process. The initial steps often include the formation of the triazole ring via click chemistry techniques, followed by the introduction of the benzamide structure.
Key Steps in Synthesis:
- Formation of Triazole: The reaction between pyridine derivatives and azides in the presence of a copper catalyst.
- Bromination: The introduction of the bromine atom at the appropriate position on the benzene ring.
- Final Coupling: The coupling of the triazole with the brominated benzamide to yield the final product.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-bromo-N-(triazole)benzamide | 12.5 | Staphylococcus aureus |
| 2-bromo-N-(triazole)benzamide | 25 | Escherichia coli |
These results suggest that this compound may exhibit similar or enhanced antimicrobial properties.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action:
The proposed mechanism involves:
- Inhibition of key enzymes involved in DNA replication.
- Induction of oxidative stress leading to cell death.
Case Study:
In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). This indicates strong potential for further development as an anticancer agent.
Q & A
Basic: What are the common synthetic routes for 2-bromo-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using a pyridinyl azide and a propargylamine derivative .
- Step 2: Bromination of the benzamide precursor at the ortho position using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
- Step 3: Coupling the triazole intermediate with the brominated benzamide via amide bond formation, often employing EDCI/HOBt as coupling agents .
Purification is achieved using column chromatography or HPLC, with structural validation via H/C NMR and FT-IR .
Advanced: How can reaction conditions be optimized to improve the yield of the triazole intermediate?
Answer:
Key parameters include:
- Catalyst loading: Optimize Cu(I) catalyst concentration (e.g., 5–10 mol% CuI) to balance reaction rate and byproduct formation .
- Solvent system: Use DMF/HO mixtures for enhanced solubility of azide and alkyne precursors .
- Temperature: Conduct reactions at 50–60°C to accelerate cycloaddition without degrading sensitive functional groups .
Post-reaction, employ quenching with EDTA to remove residual copper, followed by extraction with ethyl acetate .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR: Assign peaks for pyridinyl (δ 7.2–8.5 ppm), triazole (δ 7.5–8.0 ppm), and benzamide (δ 6.8–7.6 ppm) protons .
- FT-IR: Confirm amide C=O stretch (~1650 cm) and triazole C-N vibrations (~1450 cm) .
- Mass spectrometry (ESI-MS): Validate molecular weight with [M+H] peaks and isotopic patterns matching bromine (1:1 ratio for Br/Br) .
Advanced: How can structural discrepancies between X-ray crystallography and solution-phase NMR data be resolved?
Answer:
- SHELX refinement: Use SHELXL to model disorder in the triazole or pyridinyl moieties, especially if twinning is observed in crystals .
- DFT calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian) to identify conformational flexibility in solution .
- Dynamic NMR: Perform variable-temperature studies to detect rotational barriers in the benzamide or triazole groups .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Kinase inhibition assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the triazole’s metal-binding capacity .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Solubility assessment: Measure logP via shake-flask method to guide formulation studies .
Advanced: How to design structure-activity relationship (SAR) studies targeting the pyridinyl-triazole moiety?
Answer:
- Variations: Synthesize analogs with substituted pyridines (e.g., 4-methoxy, 5-nitro) or triazole N-alkylation .
- Biological testing: Compare inhibitory potency in kinase assays and correlate with electronic effects (Hammett σ values) .
- Computational docking: Use AutoDock to map interactions with ATP-binding pockets, focusing on H-bonding with triazole N-atoms .
Basic: How to address low yields during the final amide coupling step?
Answer:
- Activation strategy: Replace EDCI/HOBt with T3P (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents (e.g., DCM) .
- Stoichiometry: Use 1.2–1.5 equivalents of benzoyl chloride to ensure complete reaction of the amine intermediate .
- Workup: Extract unreacted starting materials with NaHCO washes, followed by silica gel chromatography .
Advanced: What strategies mitigate crystallographic disorder in the benzamide moiety?
Answer:
- Cryocooling: Collect diffraction data at 100 K to reduce thermal motion artifacts .
- Twinned refinement: Apply SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
- Alternative crystallization: Screen solvents (e.g., EtOAc/hexane vs. DMSO/water) to favor ordered packing .
Basic: How to validate purity for biological testing?
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; aim for ≥95% purity with a single peak .
- Elemental analysis: Confirm C, H, N, Br content within ±0.4% of theoretical values .
- TLC: Monitor reactions using silica plates with fluorescent indicator (R ~0.3 in EtOAc/hexane 1:1) .
Advanced: How to integrate computational modeling with experimental toxicity data?
Answer:
- ADMET prediction: Use SwissADME to forecast metabolic sites (e.g., CYP450-mediated oxidation of pyridinyl groups) .
- Transcriptomics: Pair in vitro hepatotoxicity data (e.g., HepG2 assays) with RNA-seq to identify pathways affected by the bromobenzamide moiety .
- MD simulations: Simulate membrane permeability using CHARMM forcefields, correlating with experimental PAMPA results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
